molecular formula C20H11ClF3N3O2S B2984760 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile CAS No. 477305-24-1

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile

Cat. No. B2984760
M. Wt: 449.83
InChI Key: VFYOZGNPSINGRK-XYOKQWHBSA-N
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Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H11ClF3N3O2S and its molecular weight is 449.83. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Molecular Structures :

    • Shablykin et al. (2010) demonstrated the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol, leading to the formation of compounds that transform into 5-amino-4-(benzothiazol-2-yl)oxazole derivatives. This process is significant for introducing biophoric sites in the oxazole ring, which may have implications for drug design and molecular engineering (Shablykin et al., 2010).
  • Synthesis and Reactivity in Organic Chemistry :

    • Farag et al. (1997) explored the synthesis and reactivity of benzothiazol-2-ylcarbonylhydroximoyl chloride, which reacts with acrylonitrile to form isoxazole derivatives. This study highlights the versatility of benzothiazole compounds in organic synthesis (Farag et al., 1997).
  • Potential Anticancer Applications :

    • Sa̧czewski et al. (2004) investigated the synthesis of acrylonitriles with varying substituents for their cytotoxic potency against human cancer cell lines. Their study provides insights into the structure-activity relationships of such compounds, indicating potential applications in cancer research (Sa̧czewski et al., 2004).
  • Antioxidant and Antibacterial Agents :

    • Arafat et al. (2022) synthesized a series of benzothiazolopyridine derivatives, including benzothiazol-2-yl-acrylonitriles, and evaluated their antioxidant and antibacterial activities. This research contributes to the understanding of the potential biomedical applications of these compounds (Arafat et al., 2022).
  • Biological Evaluation and Molecular Structure Analysis :

    • Aydin et al. (2002) conducted a crystal structure analysis of a related benzothiazole derivative. Understanding the molecular structure of such compounds is crucial for their potential application in various fields of chemistry and biology (Aydin et al., 2002).

properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[4-chloro-3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF3N3O2S/c21-15-3-2-13(6-14(15)20(22,23)24)26-8-12(7-25)19-27-16(9-30-19)11-1-4-17-18(5-11)29-10-28-17/h1-6,8-9,26H,10H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYOZGNPSINGRK-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC(=C(C=C4)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC(=C(C=C4)Cl)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile

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